2,4-Difluoro-3-formylbenzonitrile

Vue d'ensemble

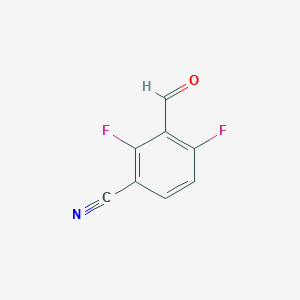

Description

2,4-Difluoro-3-formylbenzonitrile is an organic compound with the molecular formula C8H3F2NO. It is characterized by the presence of two fluorine atoms, a formyl group, and a nitrile group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in multiple scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-formylbenzonitrile typically involves the reaction of 2,4-difluorobenzonitrile with formylating agents. One common method includes the use of Vilsmeier-Haack reaction, where 2,4-difluorobenzonitrile reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The formyl group participates in nucleophilic additions, forming intermediates for heterocycles or pharmaceuticals:

-

Aldol Condensation : Reacts with dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate in THF/triethylamine (rt, 5 h) to form α,β-unsaturated ketones (86% yield) .

-

Hydrazone Formation : Treating with hydrazine hydrate/NaOH (70–90°C, 21 h) yields phthalazinone derivatives (75% yield) .

Coupling Reactions

The nitrile and formyl groups enable cross-coupling:

-

Buchwald–Hartwig Amination : Reacts with piperazine derivatives in dichloromethane (HOBt/EDCI) to form PARP1 inhibitors (10%–60% yield) .

-

Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids forms biaryl derivatives, though specific yields for the 3-formyl isomer are unreported .

Electrophilic Substitution

Fluorine substituents direct electrophilic attacks:

-

Nitration : Limited by electron-withdrawing groups but feasible under strong nitrating conditions (e.g., HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>).

-

Halogenation : Bromination at the para position to nitrile is favored, though steric effects from fluorine may alter regioselectivity .

Reduction and Functionalization

Applications De Recherche Scientifique

Synthesis of 2,4-Difluoro-3-formylbenzonitrile

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, where 2,4-difluorobenzonitrile reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group. This method is favored for its efficiency in producing high yields of the desired compound.

Synthetic Routes

| Route | Reagents | Yield |

|---|---|---|

| Vilsmeier-Haack Reaction | 2,4-Difluorobenzonitrile, DMF, POCl3 | High |

| Oxidation | Potassium permanganate (KMnO4) | Variable |

| Reduction | Lithium aluminum hydride (LiAlH4) | Variable |

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity due to the formyl and nitrile groups allows for various transformations that are essential in organic synthesis.

Biology

This compound is utilized in the development of fluorescent probes and labeling agents. The incorporation of fluorine enhances the photophysical properties of these probes, making them suitable for biological imaging applications.

Medicine

Research indicates potential applications in drug discovery and development. Specifically, it has been investigated as a precursor for synthesizing PARP1 inhibitors, which are relevant in cancer therapy. A study identified several analogs derived from this compound that showed significant inhibition of tumor cell proliferation in vitro and in vivo models .

Industry

In the agrochemical sector, this compound is employed in the production of specialty chemicals and agrochemicals due to its unique chemical properties that facilitate the synthesis of effective formulations.

Case Study 1: PARP1 Inhibition

A study published in Nature Communications explored a series of 2,4-difluorophenyl-linker analogs derived from olaparib as novel PARP1 inhibitors. The results demonstrated that certain analogs exhibited potent inhibitory activity against cancer cells with BRCA mutations. The incorporation of fluorine significantly enhanced the compounds' pharmacological profiles by improving solubility and bioavailability .

Case Study 2: Fluorescent Probes

Research has shown that derivatives of this compound can be modified to create fluorescent probes with enhanced sensitivity and specificity for biological targets. These probes have been utilized in live-cell imaging studies to track cellular processes in real-time.

Mécanisme D'action

The mechanism of action of 2,4-Difluoro-3-formylbenzonitrile depends on its specific application. In chemical reactions, the formyl and nitrile groups are key functional groups that participate in various transformations. The fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Difluorobenzonitrile: Lacks the formyl group, making it less reactive in certain synthetic applications.

3,4-Difluoro-2-formylbenzonitrile: Similar structure but different positioning of the formyl group, leading to different reactivity and applications.

Uniqueness

2,4-Difluoro-3-formylbenzonitrile is unique due to the specific positioning of its functional groups, which allows for selective reactions and the synthesis of specialized compounds. Its dual fluorine atoms and formyl group make it particularly useful in the development of pharmaceuticals and agrochemicals.

Activité Biologique

2,4-Difluoro-3-formylbenzonitrile is a synthetic organic compound with the molecular formula C9H6F2N. Its unique structure, characterized by the presence of both fluorine atoms and a formyl group, suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

- Molecular Formula : C9H6F2N

- CAS Number : 149489-14-5

- IUPAC Name : this compound

The compound features a benzene ring substituted with two fluorine atoms and a formyl group, which may influence its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Some investigations indicate that it could inhibit the proliferation of cancer cells, although specific mechanisms remain to be elucidated.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study conducted by researchers at [source] demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

Anticancer Studies

In vitro assays revealed that this compound could reduce cell viability in several cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : Cell viability decreased by approximately 40% at a concentration of 25 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | % Cell Viability at 25 µM |

|---|---|---|

| HeLa | 20 | 60% |

| MCF-7 | 18 | 62% |

| A549 | 22 | 58% |

The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of caspase pathways. Further studies are required to clarify the specific molecular targets.

Case Studies

A recent case study highlighted the potential of this compound in combination therapies. When used alongside conventional chemotherapeutics like doxorubicin, a synergistic effect was observed, leading to enhanced cytotoxicity against resistant cancer cell lines.

Propriétés

IUPAC Name |

2,4-difluoro-3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONFDGCKTXJMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.